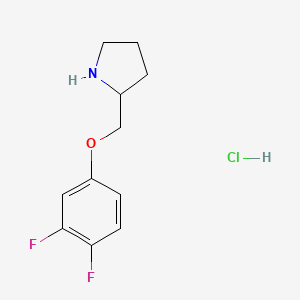

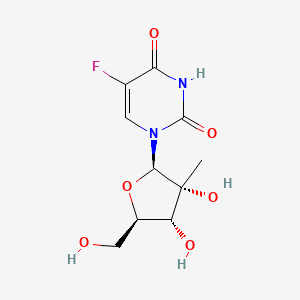

![molecular formula C10H17N5 B1428859 [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine CAS No. 1343120-12-6](/img/structure/B1428859.png)

[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine

Overview

Description

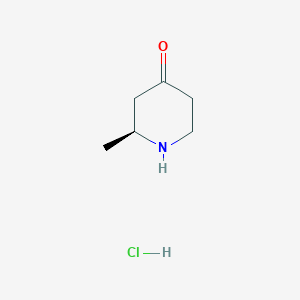

“[2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine” is a compound with a molecular weight of 207.28 . The compound is in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is [2-(4-methyl-1-piperazinyl)-4-pyrimidinyl]methanamine . The InChI code is 1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 207.28 . The compound is in powder form .Scientific Research Applications

Histamine H4 Receptor Ligands :

- A series of 2-aminopyrimidines, including [2-(4-Methylpiperazin-1-yl)pyrimidin-4-yl]methanamine, was synthesized as ligands for the histamine H4 receptor (H4R). These compounds, particularly compound 4, showed potent in vitro activity and were active as anti-inflammatory agents in animal models, demonstrating their potential for pain management (Altenbach et al., 2008).

Bone Formation Enhancement :

- A compound with a 2-aminopyrimidine template, targeting the Wnt beta-catenin cellular messaging system, was identified for treating bone disorders. This compound, this compound, showed dose-dependent increases in trabecular bone formation in animal models, highlighting its potential in bone health (Pelletier et al., 2009).

Cholinesterase and Aβ-Aggregation Inhibitors :

- The compound demonstrated dual inhibitory activity against cholinesterase and amyloid-β (Aβ) aggregation, suggesting its utility in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Histamine H3 Receptor Ligands :

- Research involving derivatives of 2-aminopyrimidine revealed their binding affinity to human histamine H3 receptors (hH3Rs) and H4Rs. These compounds are significant for developing potential H3R ligands with promising calculated drug-likeness properties (Sadek et al., 2014).

Heterocyclic Systems with Pyrimidine Nucleus :

- Heterocyclic systems incorporating a pyrimidine nucleus, such as this compound, display a broad spectrum of biological activities, including antimicrobial, anticancer, antidepressive, and anti-inflammatory effects. These compounds were synthesized through various reactions, demonstrating their versatility in pharmaceutical applications (Bassyouni & Fathalla, 2013).

Photocytotoxicity in Red Light :

- Iron(III) complexes containing this compound showed photocytotoxic properties in red light, making them potential agents for cellular imaging and cancer treatment (Basu et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival.

Mode of Action

These inhibitors typically bind to the inactive form of the tyrosine kinase domain, thereby preventing the activation of downstream signaling pathways .

Biochemical Pathways

Tyrosine kinase inhibitors generally disrupt the signaling pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .

Result of Action

Based on the action of similar compounds, it can be hypothesized that it may lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

properties

IUPAC Name |

[2-(4-methylpiperazin-1-yl)pyrimidin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N5/c1-14-4-6-15(7-5-14)10-12-3-2-9(8-11)13-10/h2-3H,4-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQCBPGYBSLAOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC=CC(=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

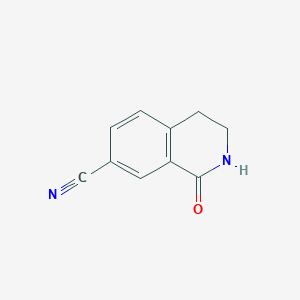

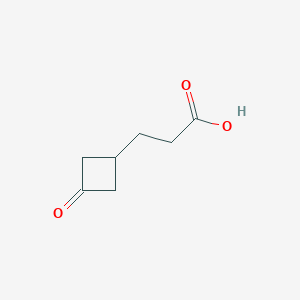

![5-Methyl-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1428787.png)

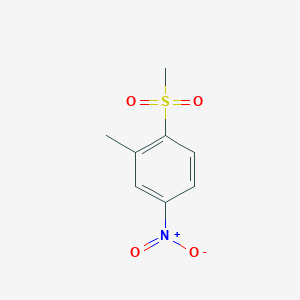

![7-Oxaspiro[3.5]nonan-2-one](/img/structure/B1428790.png)